Histone H3 (21-44) Trifluoroacetate

Overview

Description

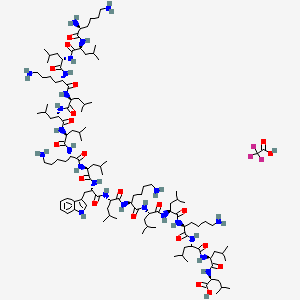

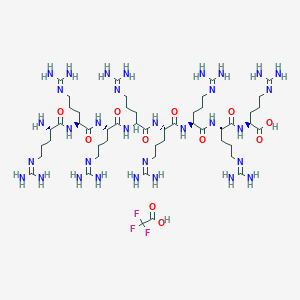

Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . It has been used as a peptide substrate to quantify and compare the histone H3 lysine 27 methyltransferase activity and enzyme kinetics of recombinant polycomb repressive complex 2 (PRC2) complexes .

Molecular Structure Analysis

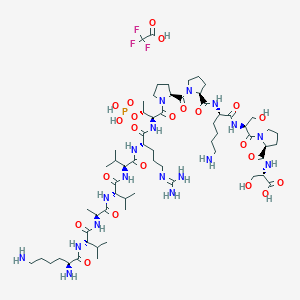

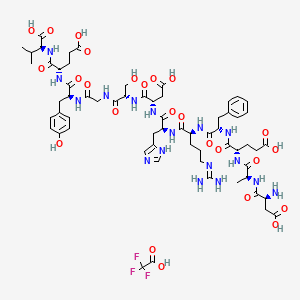

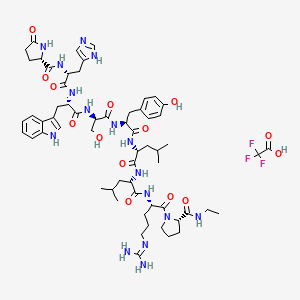

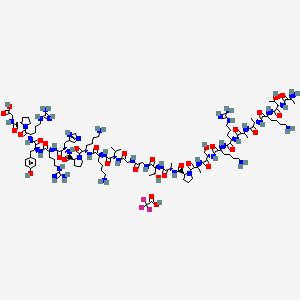

The molecular formula of this compound is C127H214N44O33S for the biotinylated version and C109H185N39O29 for the non-biotinylated version . The formal name of the molecule provides a detailed sequence of the amino acids present .

Physical And Chemical Properties Analysis

Scientific Research Applications

Rapid Separation and Analysis Techniques

Histone H3 (21-44) Trifluoroacetate has been studied for its role in the rapid separation and analysis of histones. Techniques such as high-performance liquid chromatography (HPLC) on C4 reversed-phase columns have been employed, utilizing trifluoroacetic acid for effective fractionation and identification of histone variants. This method is significant in separating various histone fractions rapidly and efficiently, contributing to a deeper understanding of histone biology and epigenetic mechanisms (Lindner, Helliger, & Puschendorf, 1986).

Insights into Histone Behavior and Modifications

This compound has been key in studying the interactions and modifications of histones, such as in the context of 19F nuclear magnetic resonance. This research provides insights into the behavior of histones under various conditions, contributing to our understanding of chromatin structure and function (Puigdomènech et al., 1977).

Epigenetic Regulation and Chromatin Dynamics

Investigations using this compound have shed light on the epigenetic regulation of gene expression. Studies have focused on the role of histone modifications, such as methylation and phosphorylation, in the regulation of chromatin structure and gene activity. This research is crucial in understanding how epigenetic changes can influence cellular processes and disease states (Hirota et al., 2005).

Histone Variants and Genome Indexing

Research utilizing this compound has explored the concept of histone variants and their potential roles in indexing mammalian genomes. The 'H3 barcode hypothesis' proposes that different histone H3 variants, due to their distinct post-translational modifications, create different chromosomal domains or territories, influencing epigenetic states during cellular differentiation and development (Hake & Allis, 2006).

Synthesis and Modification of Histone Analogues

This compound has been used in the synthesis of peptide fragments forming analogs of sections of histone H1. This research is important for understanding the structural and functional aspects of histones, including their role in phosphorylation processes (Turaev et al., 1980).

Global Regulation of Histone Modifications

Studies have employed this compound to understand the global regulation of post-translational modifications on core histones. This research provides insights into how histone modifications are regulated and how they affect processes like transcription and chromatin remodeling (Galasinski et al., 2002).

Safety and Hazards

Future Directions

Histone H3 (21-44) Trifluoroacetate is a useful tool in the study of epigenetics, transcription, and translation . It has been used to study the activity of histone H3 lysine 27 methyltransferases . Future studies may focus on further understanding the role of histone modifications in gene regulation and disease pathogenesis .

Mechanism of Action

Target of Action

Histone H3 (21-44) Trifluoroacetate is a peptide fragment of histone H3 that corresponds to amino acid residues 22-45 of the human histone H3.1 and H3.2 sequences . The primary target of this compound is the histone H3 lysine 27 methyltransferase . This enzyme plays a crucial role in the methylation of histone H3, a process that is critical for the regulation of gene expression.

Mode of Action

This compound acts as a peptide substrate for the histone H3 lysine 27 methyltransferase . It interacts with the enzyme, facilitating the transfer of a methyl group to the lysine residue at position 27 of the histone H3 protein . This methylation event is a key part of the epigenetic regulation of gene expression.

Biochemical Pathways

The action of this compound primarily affects the epigenetic regulation pathways . The methylation of histone H3 lysine 27 is a crucial step in the formation of facultative heterochromatin, a form of chromatin that is transcriptionally inactive. This process leads to the silencing of genes in the regions of the DNA associated with the modified histones .

Result of Action

The result of the action of this compound is the methylation of histone H3 at lysine 27 . This modification can lead to the formation of facultative heterochromatin and the subsequent silencing of gene expression in the associated DNA regions . This can have profound effects on cellular functions, influencing processes such as cell differentiation and development.

Biochemical Analysis

Biochemical Properties

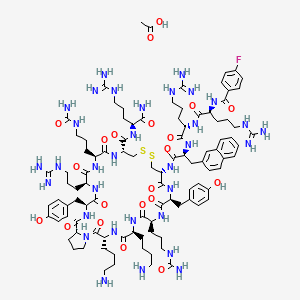

Histone H3 (21-44) Trifluoroacetate is involved in various biochemical reactions, particularly those related to epigenetic modifications. It serves as a substrate for enzymes such as histone methyltransferases and acetyltransferases, which modify specific lysine residues within the peptide. These modifications can influence chromatin structure and gene expression. For example, the methylation of lysine 27 by the enzyme enhancer of zeste homolog 2 (EZH2) is associated with gene silencing . Additionally, the peptide interacts with other proteins, such as histone chaperones and chromatin remodelers, which facilitate its incorporation into nucleosomes and subsequent chromatin assembly .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By serving as a substrate for post-translational modifications, it can influence the accessibility of DNA to transcription factors and other regulatory proteins. This, in turn, affects gene expression patterns and cellular responses to environmental cues . The peptide also plays a role in cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The peptide binds to histone methyltransferases, such as EZH2, which catalyze the methylation of specific lysine residues. This modification can lead to changes in chromatin structure and gene expression . Additionally, the peptide can interact with histone acetyltransferases, which add acetyl groups to lysine residues, resulting in a more relaxed chromatin structure and increased gene expression . These interactions highlight the peptide’s role in regulating chromatin dynamics and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The peptide is relatively stable when stored at -20°C, but its stability can decrease with repeated freeze-thaw cycles . Over time, the peptide may undergo degradation, which can affect its ability to serve as a substrate for enzymatic modifications. Long-term studies have shown that the peptide can influence cellular function by altering gene expression patterns and chromatin structure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the peptide can enhance gene expression and promote cellular differentiation. At high doses, it may lead to toxic effects, such as apoptosis and impaired cellular function . These dosage-dependent effects highlight the importance of optimizing the concentration of the peptide for specific experimental applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to epigenetic regulation and cellular metabolism. The peptide interacts with enzymes such as histone methyltransferases and acetyltransferases, which modify its lysine residues and influence chromatin structure . These modifications can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells, this compound is transported and distributed by histone chaperones and other binding proteins. These proteins facilitate the incorporation of the peptide into nucleosomes and its localization to specific regions of the genome . The peptide’s distribution within the cell can influence its activity and function, as well as its ability to regulate gene expression and chromatin structure .

Subcellular Localization

This compound is primarily localized within the nucleus, where it is incorporated into nucleosomes and participates in the regulation of chromatin structure . The peptide may also undergo post-translational modifications, such as methylation and acetylation, which can influence its localization and activity . These modifications can direct the peptide to specific compartments or organelles within the cell, further highlighting its role in regulating gene expression and chromatin dynamics .

properties

IUPAC Name |

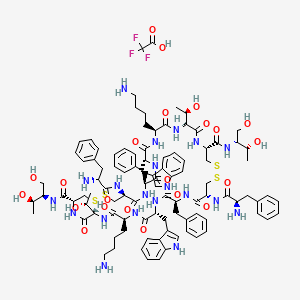

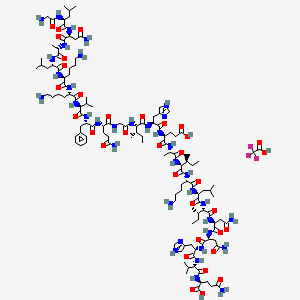

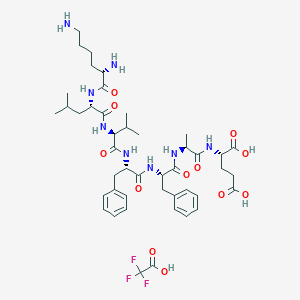

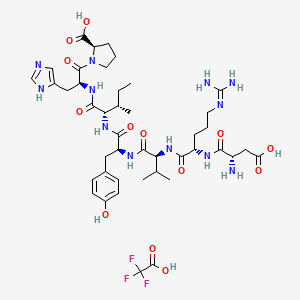

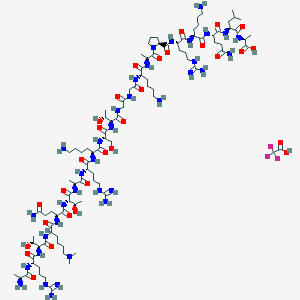

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H185N39O29.C2HF3O2/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114;3-2(4,5)1(6)7/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124);(H,6,7)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRXRWMOSWDCE-XXYBPOMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

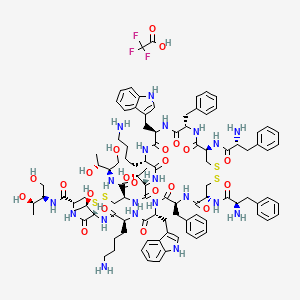

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H186F3N39O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2619.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.